Product packaging for Carnallite(Cat. No.:CAS No. 1318-27-0)

Carnallite

Cat. No.: B072600
CAS No.: 1318-27-0
M. Wt: 277.85 g/mol
InChI Key: PALNZFJYSCMLBK-UHFFFAOYSA-K
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Description

Carnallite is a hydrous potassium magnesium chloride mineral (KMgCl₃·6H₂O) of significant industrial and research importance. Its primary research value lies in its role as a fundamental source for both magnesium and potassium compounds. In laboratory settings, high-purity this compound is extensively used in studies related to the extraction and purification of magnesium metal, a process central to metallurgical and materials science research. It also serves as a critical raw material for the production of potassium fertilizers, enabling agronomic research into plant nutrition and soil science. Beyond its industrial applications, this compound is a vital subject in geological and crystallographic studies, providing insights into evaporite formation processes and the geochemical conditions of ancient marine basins. Its mechanism of action in research contexts is based on its unique ionic composition; when subjected to processes like electrolysis or fractional crystallization, it decomposes to yield magnesium, potassium chloride, and other valuable intermediates. This makes it an indispensable reagent for investigating inorganic synthesis pathways, solvent systems, and the fundamental properties of magnesium and potassium ions in various chemical environments. Our high-purity this compound reagent is meticulously processed to ensure consistency for demanding research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H12KMgO6 B072600 Carnallite CAS No. 1318-27-0

Properties

IUPAC Name

magnesium;potassium;trichloride;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.K.Mg.6H2O/h3*1H;;;6*1H2/q;;;+1;+2;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALNZFJYSCMLBK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-].[Cl-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H12KMgO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157211
Record name Carnallite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318-27-0
Record name Carnallite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carnallite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carnallite (K(MgCl3).6H2O)
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Homogeneous and Heterogeneous Nucleation Mechanisms of Carnallite

Nucleation is the initial step in the formation of a new phase, such as a crystal, from a parent phase, like a supersaturated solution. nih.gov For carnallite, crystallization typically occurs from supersaturated brine solutions, often induced by solvent evaporation. fishersci.se

Effect of Brine Composition on Carnallite Crystallization

Impact of Potassium Chloride (KCl) and Magnesium Chloride (MgCl₂) Concentrationsthis compound is synthesized from KCl-MgCl₂ brine solutions.fishersci.sethegoodscentscompany.comThe relative concentrations of these two components are critical. This compound crystals have been successfully synthesized from aqueous solutions with low KCl and high MgCl₂ concentrations using the solvent evaporation technique at room temperature (23°C).fishersci.sethegoodscentscompany.com

A key finding is that the solubility of KCl is reduced in mixed KCl-MgCl₂ brine solutions due to the presence of different ions. fishersci.sethegoodscentscompany.com this compound will only precipitate if the K⁺ concentration remains stable within the inter-crystalline brine. If the K⁺ concentration is undersaturated relative to MgCl₂, pure magnesium chloride hexahydrate (MgCl₂·6H₂O) or heptahydrate crystals may form instead of this compound. fishersci.sethegoodscentscompany.com Maintaining a stoichiometric balance of KCl-MgCl₂ is therefore essential for this compound formation. fishersci.se

Effect of Impurities like SulfatesThe presence of impurities in the brine, particularly sulfate (B86663) content, can significantly impact the quality of precipitated this compound.wikipedia.orgHigh levels of sulfate in the brine, or evaporation at high temperatures, can lead to the co-precipitation of sulfate impurities within the this compound product, resulting in lower purity and grade.wikipedia.orgFor instance, dissolved brine from certain salt lakes, enriched with sulfate due to long-term non-balance mining, has been observed to produce this compound containing a notable amount of sulfate impurities.wikipedia.org

Data Tables

PropertyValue (Orthorhombic this compound)UnitReference
Chemical FormulaKMgCl₃·6H₂O fishersci.sefishersci.bewikipedia.org
Crystal SystemOrthorhombic fishersci.sefishersci.bethegoodscentscompany.com
Space GroupPnna fishersci.sefishersci.bethegoodscentscompany.com
Lattice Parameter (a)9.575Å thegoodscentscompany.com
Lattice Parameter (b)16.155Å thegoodscentscompany.com
Lattice Parameter (c)22.526Å thegoodscentscompany.com
Unit Cell Volume (V)3485.04ų thegoodscentscompany.com
Density1.602g/cm³ fishersci.bewikipedia.org
Mohs Hardness2.5 fishersci.be
Refractive Index (nα)1.467 fishersci.be
Refractive Index (nβ)1.476 fishersci.be
Refractive Index (nγ)1.494 fishersci.be
PropertyValue (Metastable Monoclinic this compound)UnitReference
Chemical FormulaKCl·MgCl₂·6H₂O fishersci.se
Crystal SystemMonoclinic fishersci.se
Space GroupC2/c fishersci.se
Lattice Parameter (a)9.251Å fishersci.se
Lattice Parameter (b)9.516Å fishersci.se
Lattice Parameter (c)13.217Å fishersci.se
Beta Angle (β)90.06° fishersci.se

Thermodynamic and Phase Equilibria Studies of Carnallite Systems

Thermodynamic Modeling of Carnallite Formation and Stability

Thermodynamic modeling provides a theoretical framework for understanding the conditions under which this compound forms and remains stable. This involves analyzing chemical equilibrium in aqueous systems and calculating the free energies associated with its formation.

Chemical equilibrium models are essential for describing the behavior of this compound in aqueous solutions, particularly in multicomponent salt systems. These models help predict solubility and phase transitions. For instance, thermodynamic models have been developed for highly concentrated magnesium chloride (MgCl₂ + H₂O) and hydrochloric acid-magnesium chloride (HCl + MgCl₂ + H₂O) systems, which are relevant to this compound's environment acs.org. These models utilize experimental thermodynamic quantities like osmotic coefficients, water activities, and mineral solubilities to calculate solute and solvent activities and solid-liquid equilibria acs.org. The models demonstrate excellent agreement with experimental solubility data for minerals such as bischofite (MgCl₂·6H₂O) and hydrogen-carnallite (HCl·MgCl₂·7H₂O) across a temperature range of 0 to 100 °C acs.org.

The free energies of formation are critical thermodynamic parameters that quantify the stability of this compound and similar double salts. Studies have investigated the formation of this compound-type double salts from their simple salt constituents. For example, the standard molar Gibbs energies of reaction (ΔrGmo) for the synthesis of double salts from simple salts, and their standard molar Gibbs free energies of formation (ΔfGmo), have been determined for systems involving cesium chloride (CsCl) and various metal chlorides (MCl₂) researchgate.net. The dissolution enthalpy of natural this compound (KCl·MgCl₂·6H₂O) is reported to be between 9.34 and 10.8 kJ/mol nih.gov. For the formation of the double salt MgCl₂·CsCl·6H₂O from its constituent salts, the reaction is endothermic, with an enthalpy of 94 ± 4 kJ/mol nih.gov. The standard enthalpy of formation (ΔfH°₂₉₈) for MgCl₂·CsCl·6H₂O was determined to be -2847 kJ/mol nih.gov.

Property Value (MgCl₂·CsCl·6H₂O) Unit Source
Dissolution Enthalpy (Natural this compound) 9.34 – 10.8 kJ/mol nih.gov
Enthalpy of Formation (from simple salts) 94 ± 4 kJ/mol nih.gov
Standard Enthalpy of Formation (ΔfH°₂₉₈) -2847 kJ/mol nih.gov
Entropy of Reaction (ΔrS°₂₉₈) 345 J·mol⁻¹·K⁻¹ nih.gov

The Pitzer ion-interaction model is a widely used and effective tool for predicting solubility equilibria in complex multicomponent aqueous salt systems, including those relevant to this compound iupac.orgresearchgate.netresearchgate.netresearchgate.netshu.bgbenthamopenarchives.com. This model is particularly valuable for interpolating, predicting, and evaluating solubility data across various temperature ranges and high concentrations acs.orgiupac.org. It has been successfully applied to simulate four-component this compound-type systems where mixed crystals form, relying on data from binary and ternary subsystems researchgate.netresearchgate.net. The model's ability to accurately reproduce experimental solubility isotherms, even at elevated temperatures, highlights its utility in understanding the phase behavior of this compound systems iupac.orgresearchgate.net. For instance, the Pitzer model has been used to calculate the solubility constant of this compound (KCl·MgCl₂·6H₂O) along its crystallization branch, showing good agreement with experimental data at lower temperatures (≤ 40 °C) iupac.org.

Thermal Decomposition and Dehydration Thermodynamics of this compound

This compound, being a hydrated salt, undergoes significant thermal decomposition and dehydration upon heating. These processes are critical for its industrial processing and for understanding its stability in various environments.

The dehydration of this compound (KMgCl₃·6H₂O) and its magnesium chloride component (MgCl₂·6H₂O) occurs in multiple steps, each associated with specific temperature ranges. For magnesium chloride hexahydrate, stepwise dehydration to lower hydrates can be achieved by heating:

MgCl₂·6H₂O → MgCl₂·4H₂O + 2H₂O at 117 °C ornl.govnrel.gov.

MgCl₂·4H₂O → MgCl₂·2H₂O + 2H₂O at 180 °C ornl.govnrel.gov.

MgCl₂·2H₂O → MgCl₂·H₂O + H₂O at 240 °C ornl.govnrel.gov.

MgCl₂·H₂O → MgCl₂ + H₂O at 400 °C ornl.govnrel.gov.

For this compound itself, thermal decomposition studies indicate that water release can occur with incongruent melting at 167.5 °C under conditions of water vapor partial pressure close to 100 kPa ub.edu. The dehydration process for this compound can proceed in two main stages researchgate.net:

Loss of liquid water to form an aqueous solution.

Water vapor evolution from the solution researchgate.net.

Experimental studies on this compound-bearing materials suggest that gradual decomposition and poor reversibility of hydration occur at temperatures above 150 °C acs.orgresearchgate.net. However, between 100 and 150 °C, the reversibility is significantly higher, and decomposition is slower, especially under a water vapor partial pressure of 25 kPa acs.orgresearchgate.net. The reversible behavior of this compound's hydration reaction is stable for 15 cycles when exposed to 150 °C for short durations (less than 20-30 minutes) acs.orgresearchgate.net. The optimal dehydration temperature for this compound as a thermochemical heat storage material is around 100 °C, and it is less prone to hydrolysis compared to pure magnesium chloride hexahydrate uni-hamburg.de.

Dehydration Step (MgCl₂ hydrates) Temperature (°C)
MgCl₂·6H₂O → MgCl₂·4H₂O 117
MgCl₂·4H₂O → MgCl₂·2H₂O 180
MgCl₂·2H₂O → MgCl₂·H₂O 240
MgCl₂·H₂O → MgCl₂ 400

A significant challenge during the thermal treatment and dehydration of this compound, particularly its magnesium chloride component, is the occurrence of hydrolysis reactions. These reactions lead to the formation of magnesium oxychloride (MgOHCl) and the corrosive byproduct, hydrogen chloride (HCl) gas ornl.govnrel.govub.edunih.gov.

Hydrolysis reactions can occur simultaneously with dehydration, especially at temperatures above 240 °C ornl.govnrel.gov. For example, MgCl₂·2H₂O can hydrolyze to form MgOHCl, HCl gas, and water ornl.govnrel.gov. Similarly, anhydrous MgCl₂ can react with water to form MgOHCl and HCl ornl.govnrel.gov. The formation of MgOHCl from the hydrolysis of anhydrous MgCl₂ or MgCl₂·2H₂O can occur in the temperature range of 210–445 °C nrel.govnih.gov. Measured MgOHCl content shows increases at isothermal temperatures of 240 °C and 400 °C, suggesting that some MgCl₂ molecules are in the form of MgCl₂·2H₂O and MgCl₂·H₂O, respectively, at these dehydration temperatures nih.gov.

At higher temperatures (e.g., 533–555 °C), MgOHCl can further decompose thermally to form magnesium oxide (MgO) and more HCl gas ornl.govnih.gov. The release of HCl gas is a disadvantage for thermochemical materials, as it is corrosive to equipment and harmful uni-hamburg.deub.edu. To mitigate HCl formation, some dehydration technologies use protective gas atmospheres like chlorine or hydrogen chloride gas to inhibit hydrolysis reactions atlantis-press.com. While this compound is generally less prone to HCl release compared to pure MgCl₂·6H₂O, the formation of HCl during its thermal treatment remains a critical consideration for industrial processes and material stability uni-hamburg.de.

Advanced Spectroscopic and Imaging Characterization of Carnallite

Reflectance Spectroscopy for Carnallite Identification and Quantification

Reflectance spectroscopy, operating in the visible to shortwave infrared (VNIR-SWIR) range (350–2500 nm), offers a robust and efficient method for identifying and quantifying minerals due to its non-destructive nature, minimal sample preparation requirements, and rapid analysis capabilities. mdpi.commalvernpanalytical.com This technique analyzes how electromagnetic radiation interacts with the chemical bonds of materials, producing unique spectral signatures based on reflected or absorbed energy. malvernpanalytical.com

Characteristic Spectral Absorption Features of this compound (350–2500 nm)

This compound exhibits highly reproducible and distinct spectral absorption features within the 350–2500 nm range. Key absorption peaks for this compound have been identified at approximately 999, 1076, 1206, 1232, 1763, and 1970 nm. tandfonline.comresearchgate.nettandfonline.com Other studies also report peaks at 1077, 1237, 1524, and 1765 nm, and in some instances, additional absorptions at 1460, 1980, and 2260 nm. mdpi.com These diagnostic features serve as a "fingerprint" for this compound, enabling its identification. researchgate.netsemanticscholar.org

Table 1: Characteristic Spectral Absorption Features of this compound
Wavelength (nm)Description / SignificanceSource
999Diagnostic absorption peak mdpi.comtandfonline.comresearchgate.nettandfonline.comresearchgate.netsemanticscholar.org
1076/1077Diagnostic absorption peak mdpi.comtandfonline.comresearchgate.nettandfonline.comresearchgate.netsemanticscholar.org
1206Diagnostic absorption peak, useful for spatial mapping and potassium estimation mdpi.comtandfonline.comresearchgate.nettandfonline.comresearchgate.netsemanticscholar.org
1232/1237Diagnostic absorption peak mdpi.comtandfonline.comresearchgate.nettandfonline.comresearchgate.netsemanticscholar.org
1460Observed in some this compound samples mdpi.com
1524Diagnostic absorption peak mdpi.comresearchgate.netsemanticscholar.org
1763/1765Diagnostic absorption peak mdpi.comtandfonline.comresearchgate.nettandfonline.comresearchgate.netsemanticscholar.org
1970/1980Diagnostic absorption peak mdpi.comtandfonline.comresearchgate.nettandfonline.com
2260Observed in some this compound samples mdpi.com

Correlation of Spectral Features with Lattice Hydration and Hydroxyl Content

The spectral absorption features of this compound are directly linked to the presence of lattice hydration and hydroxyl content within its crystallographic structure. mdpi.comresearchgate.netsemanticscholar.org Experiments involving heating this compound samples to temperatures such as 400°C and 750°C demonstrate that the absorption peaks at 999, 1077, 1206, 1237, 1524, and 1765 nm either disappear or weaken significantly after dehydration. mdpi.com This confirms that these specific absorptions are related to the water molecules (hydration) and hydroxyl groups present in the mineral's structure. mdpi.comresearchgate.net Given this compound's deliquescent nature, these absorption features in the 350–2500 nm spectrum are valuable tools for its identification and separation. mdpi.comresearchgate.netsemanticscholar.org

Differentiation of this compound from Associated Minerals (Halite, Anhydrite, Sylvite, Glauberite, Tachydrite) using Spectral Signatures

Reflectance spectroscopy is highly effective in distinguishing this compound from co-occurring evaporite minerals due to their distinct spectral signatures. mdpi.comtandfonline.comresearchgate.net

Halite (NaCl): Halite typically displays absorption features at 1460 nm and 1960 nm. mdpi.com The diagnostic absorption features of this compound, particularly around 1000, 1200, and 1230 nm, are absent or minor in halite spectra, making them useful for discrimination. mdpi.comtandfonline.com

Anhydrite (CaSO4): Anhydrite shows absorption peaks at 615, 1460, and 1955 nm. mdpi.com Similar to halite, anhydrite lacks the characteristic absorption features of this compound in the 1000-1230 nm range. tandfonline.com

Glauberite (Na2Ca(SO4)2): Glauberite exhibits absorption peaks at 991, 1210, 1460, 1800, and 1964 nm. mdpi.com While some overlap exists, careful analysis of the specific peak positions and intensities allows for differentiation.

Tachydrite (CaMg2Cl6·12H2O): Tachydrite displays absorption features at 754, 852, 980, 1184, and 1460 nm. mdpi.com The unique combination of peaks for this compound, especially those consistently observed, allows for its distinction from tachydrite.

The high reproducibility of this compound's absorption features makes mineral identification based on these features more reliable than relying on general spectral shape. mdpi.com

Hyperspectral Imaging for Spatial Distribution and Compositional Mapping

Hyperspectral imaging (HSI) combines traditional imaging with spectroscopy, capturing hundreds of contiguous, narrow spectral bands across the VNIR-SWIR range (400–2500 nm) for each pixel in an image. hyspex.comcorescan.com.au This technique generates a "data cube" that provides both spatial and spectral information, enabling detailed mapping of mineral distribution and compositional variations. corescan.com.auresearchgate.netmdpi.com

Drill Core Analysis using Hyperspectral Imagery for this compound Distribution

Hyperspectral imaging is a powerful tool for analyzing drill cores to map the spatial distribution of this compound. tandfonline.comresearchgate.nettandfonline.com By utilizing the intensity of specific absorption features, such as the approximately 1200 nm feature, the presence and distribution of this compound within drill core samples can be accurately mapped. tandfonline.comresearchgate.net This provides a more detailed and continuous assessment of this compound distribution compared to traditional point sampling methods, which is crucial for understanding subsurface ore assessment and resource potential. tandfonline.comresearchgate.netdntb.gov.ua Hyperspectral core imaging allows for the continuous mineralogical characterization of drill cores, identifying and mapping key minerals like this compound. corescan.com.au

Empirical Relationship between Spectral Absorption Intensity and Potassium Content

A significant application of hyperspectral imaging in this compound analysis is the establishment of empirical relationships between spectral absorption intensity and the potassium (K) content of the mineral. For this compound, a positive correlation has been observed between the absorption intensity of the approximately 1200 nm feature and the potassium content, with a correlation coefficient of 0.60. tandfonline.comresearchgate.net This relationship, often derived through comparisons with X-ray fluorescence (XRF) measurements, enables the semi-quantitative mapping of potassium content across the surface of drill cores. tandfonline.comresearchgate.nettandfonline.com This capability provides detailed estimates of potassium content and its spatial distribution, which is highly beneficial for evaluating the economic viability of sylvite deposits. tandfonline.comresearchgate.nettandfonline.com

Table 2: Correlation between Spectral Absorption and Potassium Content in this compound
Spectral Feature Wavelength (nm)Correlated ParameterCorrelation CoefficientSignificanceSource
~1200Potassium (K) content0.60Positive correlation, enables semi-quantitative mapping of K content in drill cores. tandfonline.comresearchgate.net

Semi-Quantitative Estimation of Potassium Content in this compound Deposits via Hyperspectral Data

Hyperspectral remote sensing offers a promising alternative to traditional geochemical methods for estimating mineral content, which are often time-consuming and involve discontinuous sampling from drill cores. mdpi.com This technique leverages the unique spectral fingerprints of materials as they interact with electromagnetic waves. mdpi.com

Studies have demonstrated the effectiveness of hyperspectral imagery in mapping this compound and semi-quantitatively estimating potassium content in drill cores. tandfonline.comtandfonline.com this compound exhibits reproducible absorption peaks at specific wavelengths, including 999, 1076, 1206, 1232, 1763, and 1970 nm. tandfonline.comtandfonline.com These features are distinct from those of associated gangue minerals like halite and anhydrite, making them valuable for mineral discrimination. tandfonline.com

A key finding is that the intensity of the absorption feature around 1200 nm can be used to map the spatial distribution of this compound in drill cores. tandfonline.comtandfonline.com Furthermore, an empirical relationship has been established between potassium content, determined by X-ray fluorescence (XRF) measurements, and the absorption intensity at approximately 1200 nm. tandfonline.comtandfonline.com This correlation, with a coefficient of 0.6, allows for the semi-quantitative mapping of potassium content in hyperspectral imagery of drill cores, providing more detailed spatial distribution estimates than traditional point sampling. tandfonline.comtandfonline.com

Table 1: Diagnostic Hyperspectral Absorption Peaks of this compound

Wavelength (nm)Associated Feature/UseReference
999Diagnostic feature, distinguishing from halite mdpi.comtandfonline.comresearchgate.net
1076Diagnostic feature, distinguishing from halite tandfonline.com
1206Diagnostic feature, distinguishing from halite, used for K content estimation mdpi.comtandfonline.comresearchgate.net
1232Diagnostic feature, distinguishing from halite tandfonline.com
1524Diagnostic feature, related to hydration mdpi.comresearchgate.net
1763Diagnostic feature, distinguishing from halite tandfonline.com
1970Diagnostic feature, distinguishing from halite tandfonline.com

Surface-Sensitive Spectroscopic Techniques for this compound Surface Chemistry

Understanding the surface chemistry of this compound is crucial, particularly in processes like flotation separation where interactions between salt ions, water molecules, and collectors at the crystal surface are critical. researchgate.net Advanced spectroscopic techniques provide molecular-level insights into these complex interfacial phenomena. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) of this compound Surfaces

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that analyzes the chemical composition and chemical states of elements within the topmost 5-10 nanometers of a material's surface. filab.frwikipedia.orgthermofisher.com It identifies elements present and determines their chemical environment, including chemical bonds and oxidation states. filab.frwikipedia.org

For this compound, XPS can provide valuable information about its surface composition and the chemical states of its constituent elements (Potassium, Magnesium, Chlorine, Oxygen from water). xpsdatabase.netthermofisher.cn While specific detailed research findings on XPS analysis of this compound surfaces were not extensively detailed in the provided search results, XPS is generally employed to understand surface contamination, the presence of adsorbed species, and changes in surface stoichiometry due to environmental exposure or processing. For instance, in studies related to potash flotation, XPS has been used to analyze crystal surfaces and collector adsorption, though some findings have presented new theoretical challenges regarding collector adsorption mechanisms. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Analysis of this compound and Adsorbates

Fourier Transform Infrared (FTIR) spectroscopy is a widely used and effective method for characterizing the surface chemistry of materials, including minerals like this compound. abo.fi FTIR measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of molecules and functional groups present. mdpi.com

For this compound, FTIR analysis can reveal characteristic absorption bands related to its molecular structure (KMgCl₃·6H₂O) and the presence of water molecules. mdpi.comnih.govrruff.inforruff.info Studies have shown that the absorption peaks of raw this compound at specific wavelengths (e.g., 999, 1077, 1206, 1237, 1524, and 1765 nm) are related to its hydration. mdpi.com These absorptions can serve as diagnostic features for this compound identification. mdpi.com

FTIR is also instrumental in studying adsorbates on this compound surfaces. For example, in flotation processes, FTIR has been used to investigate the adsorption of collectors on salt mineral surfaces. researchgate.netcore.ac.uk Research indicates that the interaction between water molecules and chloride salts, including this compound, can be studied by measuring the shift in hydrogen bonding of water molecules via FTIR. researchgate.net this compound, similar to bischofite (MgCl₂·6H₂O), is considered a "structure maker" salt, influencing the water structure in its vicinity. researchgate.net

Table 2: Representative FTIR Absorption Bands for this compound and Associated Features

Wavenumber/Wavelength RangeFeature/AssignmentReference
999 nmHydration-related absorption mdpi.com
1077 nmHydration-related absorption mdpi.com
1206 nmHydration-related absorption mdpi.com
1237 nmHydration-related absorption mdpi.com
1524 nmHydration-related absorption mdpi.com
1765 nmHydration-related absorption mdpi.com
600–30 cm⁻¹Far-infrared spectrum, characteristic for halides mdpi.com
1550–1700 cm⁻¹Water bending mode, reports on hydrogen-bond network mpg.de

Sum-Frequency Generation Spectroscopy (SFG) in this compound Interfacial Studies

Sum-Frequency Generation (SFG) spectroscopy is a powerful, surface-specific vibrational technique used to probe the molecular-level details of surfaces and interfaces. researchgate.netemory.edu Its interfacial specificity arises from its nature as a second-order nonlinear optical process, which is forbidden in centrosymmetric media but allowed at interfaces where inversion symmetry is broken. researchgate.netemory.edu By spatially and temporally overlapping two laser beams (one visible, one tunable infrared) at an interface, SFG light is emitted at the sum frequency, providing valuable information about the composition and molecular orientation at the interface. emory.edu

SFG spectroscopy is expected to be a promising tool for future studies of water-soluble salt minerals like this compound, particularly in understanding interactions between salt ions, water molecules, collectors, and salt crystals at the air-liquid interface. researchgate.net While direct SFG studies specifically on this compound interfaces were not explicitly detailed in the provided search results, the technique is broadly applicable to water/mineral interfaces. dntb.gov.uascribd.com It can reveal insights into the structure of interfacial water, ion adsorption, and the orientation of molecules at the surface, which are critical for understanding phenomena such as flotation. researchgate.netmpg.deresearchgate.netdntb.gov.uaaps.org For instance, SFG has been used to study the polar orientation of water molecules at various water interfaces and to quantify vibrational coupling between interfacial water molecules. researchgate.netaps.org

Computational Modeling and Molecular Scale Investigations of Carnallite

Molecular Dynamics Simulations (MDS) of Carnallite Systems

Molecular Dynamics Simulations (MDS) are widely employed to explore the dynamic properties and interactions of water and other molecules at mineral surfaces uni.luwebmineral.com. In the context of this compound, MDS provides molecular-level insights into its interfacial behavior, particularly in complex systems like salt-brine interfaces. These simulations can effectively predict and explain experimental observations related to mineral processing, such as flotation.

Interfacial Water Structure at this compound Surfaces and Hydration Layers

The interaction between this compound surfaces and water molecules is a critical aspect studied through MDS. Research indicates that this compound surfaces are typically completely hydrated in aqueous environments. However, the structure of water on the this compound surface has been described as not stable. Hydration layers, characterized by ordered water molecules, form on hydrophilic crystalline surfaces immersed in water, exhibiting oscillating density profiles. The characteristics of these hydration layers, including their structure and properties, are influenced by various factors such as solvated ions and the pH of the solution. Furthermore, studies suggest that ions in electrolyte solutions can be located in a subsurface region, leading to a stratification of interfaces into distinct water layers.

Adsorption Behavior of Collector Molecules (e.g., Alkyl-morpholines) on this compound Surfaces

Alkyl-morpholines, such as dodecylmorpholine (DDM), are utilized as collector molecules in reverse flotation processes for separating halite (NaCl) from this compound. Molecular modeling, including MDS, has been instrumental in investigating the selective adsorption mechanisms of these collectors. For instance, studies involving dodecylmorpholine (DMP) in halite-carnallite reverse flotation systems have revealed significant differences in adsorption behavior. DMP adsorbs onto the interfacial water structure of the halite (100) surface primarily through hydrogen bonding, with an interaction energy of -119.49 kJ·mol⁻¹. In contrast, the less stable water structure on the this compound surface allows for direct contact with DMP, but with a smaller adsorption energy of -37.97 kJ·mol⁻¹. This notable difference in adsorption energies suggests that DMP preferentially adsorbs on the halite surface during flotation. The efficiency of alkyl-morpholine collectors is also influenced by their carbon chain length, with longer chains generally exhibiting higher flotation activity.

Table 1: Adsorption Energies of Dodecylmorpholine (DMP) on Mineral Surfaces

Mineral SurfaceAdsorption MechanismAdsorption Energy (kJ·mol⁻¹)Citation
Halite (100)Hydrogen bonding with interfacial water structure-119.49
This compoundDirect contact with surface-37.97

Density Functional Theory (DFT) Calculations for this compound (if applicable to specific research questions)

Density Functional Theory (DFT) is a powerful computational method employed to investigate the electronic structure and properties of molecules and solids. For this compound, DFT calculations can offer critical insights into its fundamental characteristics, including electronic structure and static properties. DFT has been applied to study surface thermochemistry and adsorption energies on various mineral surfaces. Specifically, DFT calculations have been used for phonon analysis of this compound and to study the hydration and adsorption behavior of clay minerals, which share some similarities in surface chemistry with this compound. DFT has also contributed to understanding the selective adsorption of collector molecules on mineral surfaces, such as octadecylamine (B50001) hydrochloride on KCl.

Quantum Mechanical Insights into this compound Electronic Structure and Bonding

DFT is essential for gaining a fundamental understanding of the electronic structure, energy levels, and dynamic behavior of molecules. It allows for the investigation of electronic structure, bonding, and reactivity of various chemical systems. For crystalline materials like this compound, procrystal electron density analysis, utilizing Hirshfeld surfaces, enables a detailed comparison of interactions within crystal lattices, providing insights into their electronic structure and bonding. DFT calculations are a key tool for revealing comprehensive insights into chemical bonding and electronic structure, contributing significantly to the understanding of material properties at the quantum mechanical level.

Advanced Material Science and Engineering Applications Research for Carnallite

Carnallite as a Thermochemical Energy Storage Material

Thermochemical energy storage (TCES) systems offer high energy density and minimal energy losses over extended periods, distinguishing them from sensible and latent heat storage methods researchgate.netub.edu. This compound, particularly in its industrial waste form, presents a cost-effective and environmentally beneficial material for TCES applications due to its exothermic hydration reactions researchgate.netub.eduresearchgate.net.

The reversible behavior of this compound's hydration reaction is crucial for its application in heat storage. Studies indicate that the hydration reaction of this compound, when maintained between 100°C and 150°C, demonstrates stability over multiple cycles. Specifically, it has shown stability for 15 cycles when exposed to 150°C for short durations (less than 30 minutes) researchgate.netacs.org. For long-term heat storage, such as seasonal applications, the dehydration temperatures can be kept below 150°C, with rehydration occurring at approximately 40°C researchgate.netacs.org.

Furthermore, research on industrial waste this compound, which typically contains 73.54 wt% KCl·MgCl₂·6H₂O along with impurities like NaCl (23.04 wt%), KCl (1.76 wt%), and CaSO₄ (1.66 wt%), has demonstrated significant chemical reversibility ub.eduresearchgate.net. Over 10 cycles, representing a potential usage period of 10 years, the material exhibited only an 8.5% decrease in chemical reversibility ub.eduresearchgate.netrepec.orgub.edu.

Optimizing the operating conditions is essential for maximizing the efficiency and longevity of this compound-based thermochemical storage systems. For seasonal heat storage applications using industrial waste this compound, specific temperature and partial pressure conditions have been identified through thermal analyses ub.eduresearchgate.netrepec.orgub.edu.

The optimized operating conditions are summarized in the table below:

Table 1: Optimized Operating Conditions for this compound Thermochemical Storage

ParameterDehydration ConditionsHydration ConditionsReference
Temperature (ϑ)110 °C40 °C ub.eduresearchgate.netrepec.org
Partial Pressure (P)4.0 kPa1.3 kPa ub.eduresearchgate.netrepec.org
Isotherm Duration15 minutes360 minutes ub.eduresearchgate.netrepec.org
Cycling StabilityStable for 10 cycles (8.5% decrease)Stable for 10 cycles (8.5% decrease) ub.eduresearchgate.netrepec.org

These conditions facilitate a highly reversible reaction, enabling effective energy storage and release over multiple cycles ub.eduresearchgate.net.

The energy storage density and reaction reversibility are critical metrics for evaluating a thermochemical material's performance. For industrial waste this compound, an energy storage density of 1.129 GJ/m³ was calculated after the tenth cycle of hydration/dehydration ub.eduresearchgate.netrepec.orgub.edu. This density is comparable to and competitive with other promising materials like K₂CO₃ and MgCl₂ for seasonal thermochemical storage applications ub.eduresearchgate.netrepec.org.

The high chemical reversibility, with only an 8.5% decrease over 10 cycles, underscores this compound's suitability for long-term applications ub.eduresearchgate.netrepec.orgub.edu. The theoretical storage density of pure this compound (KMgCl₃·6H₂O) is reported as 1.52 kJ/cm³, which is considered excellent despite a slightly reduced storage density compared to some other salts due to its larger molar volume uni-hamburg.de.

This compound in Advanced Extraction and Separation Processes

This compound ores often contain associated minerals such as halite (NaCl) and sylvite (KCl), which need to be separated for the efficient recovery of potassium chloride (potash) core.ac.ukhilarispublisher.com. Advanced separation techniques, particularly selective flotation, are employed to achieve this.

Selective flotation is a widely used method for separating minerals based on differences in their surface properties. For this compound ores, which typically contain 15-30% halite and smaller quantities of sylvite and water-insoluble clay, the removal of halite is a necessary prerequisite before decomposition processes core.ac.ukresearchgate.net.

A key development in this area is the reverse flotation technology utilizing alkyl-morpholines, such as dodecyl morpholine (B109124) (DDM), as collectors to selectively float halite and sylvite away from this compound core.ac.ukhilarispublisher.comresearchgate.net. This method has been industrially implemented in operations at the Dead Sea (Israel and Jordan), Verkhnekamskoye (Russia), and Chaerhan Salt Lake Group (Qinghai province, China) core.ac.uk. The process involves using dodecyl morpholine, which selectively adsorbs onto the surfaces of halite and sylvite, allowing them to be floated while this compound remains in the pulp core.ac.uk. This approach helps to concentrate the this compound ore, as the subsequent cold decomposition process requires a halite content of less than 4-6% core.ac.uk. Research indicates that increasing the molecular weight of alkylmorpholines enhances the selectivity of halite and sylvite flotation onemine.org.

Table 2: Typical Composition of Industrial Waste this compound Material

ComponentWeight Percentage (wt%)Reference
KCl·MgCl₂·6H₂O (this compound)73.54 ub.eduresearchgate.netrepec.org
NaCl (Halite)23.04 ub.eduresearchgate.netrepec.org
KCl (Sylvite)1.76 ub.eduresearchgate.netrepec.org
CaSO₄1.66 ub.eduresearchgate.netrepec.org

Optimization of Flotation Reagents and Process Conditions

Research into the optimization of flotation reagents and process conditions for this compound is crucial for efficient potash recovery. Flotation is a widely used technique for separating potassium chloride (KCl) from other components like halite (NaCl) and gangue in potash beneficiation fishersci.ie. Optimal flotation conditions for potash ores, including this compound-kainite-halite ore, involve careful consideration of several parameters: salt composition, density, and pH of the dispersion medium atamanchemicals.com.

Key reagents employed in this compound flotation include collectors, frothers, and depressants. For instance, lower aliphatic amines (C10–C12) in combination with amyl alcohol or caprylic acid can be effective as kainite (B13781102) collectors, while the hydrochloric acid salt of alkylmorpholine can serve as a halite collector in reverse flotation processes atamanchemicals.com. Frothers like pine oil and polyethylene (B3416737) glycol, along with apolar reagents such as liquid paraffins and industrial oil, are used as part of complex collector systems based on higher aliphatic amines (C16–C18) to enhance potassium chloride extraction atamanchemicals.com.

Novel Decomposition Routes for Recovery of Potash and Magnesium Products from this compound

Novel decomposition routes for this compound are continuously being explored to enhance the recovery of valuable potash (KCl) and magnesium products (MgCl2, Mg(OH)2, MgO). A common approach involves the decomposition of this compound with water. When this compound is dissolved in an aqueous solution, it decomposes, forming a solid mixture of sodium chloride (NaCl) and potassium chloride (KCl), while magnesium chloride (MgCl2) remains in solution fishersci.caamericanelements.com. The solid KCl/NaCl mixture can then be further purified using known techniques to yield pure potassium chloride fishersci.ca.

The magnesium chloride-rich liquor resulting from this compound decomposition can be further processed. For instance, reacting this liquor with hydrated lime can produce a calcium chloride (CaCl2) solution and high-purity magnesium hydroxide (B78521) (Mg(OH)2) fishersci.ca. Research has also demonstrated the feasibility of preparing schoenite (K2SO4·MgSO4·6H2O) via this compound and thenardite (Na2SO4) through double-decomposition reactions americanelements.com. This involves obtaining sylvite (KCl) from this compound decomposition, followed by the formation of epsomite/hexahydrite from thenardite and the MgCl2-rich mother liquor, and finally, schoenite from sylvite and epsomite/hexahydrite americanelements.com.

Another route involves dissolving this compound in water to produce sylvinite (KCl) and a high magnesium chloride brine, which can then react with sodium sulfate (B86663) (Na2SO4) to yield kainite, leonite, and schoenite wikipedia.org. Subsequent decomposition of these compounds can lead to the production of potassium sulfate (SOP) and magnesium sulfate (MgSO4) wikipedia.org. The decomposition process of this compound in aqueous solution is an endothermic reaction, and monitoring the magnesium value and moisture content of the decomposed products has been proposed as a novel method for process control within the potash processing industry americanelements.com.

Purification Strategies for Dehydrated this compound in Thermal Solar Applications

The utilization of dehydrated this compound (DC), often a commercial ternary MgCl2–KCl–NaCl salt, in concentrating solar power (CSP) applications necessitates effective purification strategies to mitigate corrosion caused by impurities. Dehydrated this compound has been proposed for CSP due to its thermal stability up to approximately 800 °C, low cost, and availability, with a liquidus temperature around 440–450 °C fishersci.com. However, the hygroscopic nature of its MgCl2 component complicates its use, as dehydration of MgCl2-containing salts is not a simple heating process fishersci.com.

Impurities, particularly soluble magnesium hydroxide (MgOH+), significantly contribute to the corrosivity (B1173158) of molten chloride salts in CSP systems, with corrosion rates exceeding industry standards if not properly controlled fishersci.comfishersci.co.ukfishersci.fi. Research has focused on reducing MgOH+ content, which can be as high as 5 wt% in non-treated salt fishersci.com.

Purification methods for dehydrated this compound typically involve a combination of thermal and chemical treatments:

Thermal Purification: This involves a stepwise dehydration process at specific temperatures, such as 117 °C for 8 hours, 180 °C for 8 hours, 240 °C for 2 hours, 400 °C for 1 hour, and 600 °C for 1 hour, with a heating rate of 5 °C/min between isothermal steps fishersci.com.

Chemical Purification: This method utilizes the reduction power of magnesium (Mg) to further reduce impurities. For example, the addition of 1.7 wt% of Mg has been shown to reduce MgOHCl content to less than 0.5 wt% fishersci.com. This reduction in MgOH+ from around 5 wt% to less than 0.5 wt% has been correlated with a significant decrease in the measured corrosion rate of Haynes 230 alloy at 800 °C, from over 3200 µm per year to approximately 40 µm per year fishersci.com.

While chemical purification with molten Mg metal is effective, it is not viable below the melting point of Mg (650 °C) due to slow kinetics fishersci.co.ukfishersci.ca. Therefore, for CSP plants operating at lower cold-side temperatures (e.g., 500 °C), electrochemical purification methods are being developed fishersci.ca. This involves designing electrochemical cells with Mg anodes to continuously remove impurities like MgOH+ from flowing molten salt, where MgOH+ is electrochemically converted to solid magnesium oxide (MgO) at the cathode, which can then be removed by filtration fishersci.ca. This electrochemical approach aims to control impurity levels during CSP plant operation fishersci.ca.

Research on this compound's Role in Specific Industrial Processes (Academic Focus)

Investigation of this compound as a Fluxing Agent in Metallurgical Alloy Production

This compound serves as a valuable fluxing agent in the production of various metal alloys, particularly in the metallurgy of magnesium and its alloys. The magnesium and chloride components within this compound contribute to lowering the melting points of alloys, which in turn improves their fluidity and ease of processing wikipedia.org. This fluxing action helps conserve energy and enhances the efficiency of the alloy production process by allowing molten metal to flow more easily wikipedia.org.

Anhydrous this compound (KCl·MgCl2), often containing impurities of sodium chloride and calcium chloride, is widely used as a standard flux for smelting and refining magnesium or its alloys dsmz.de. Its primary functions in this context include cleaning metals from impurities and protecting the surface of molten metals from oxidation by atmospheric oxygen dsmz.de. Fluxes incorporating anhydrous this compound can vary in composition, with examples including mixtures containing 9-20 wt% NaBr, 4-9 wt% MgCl2, 60-70 wt% KCl, 12-24 wt% NaCl, and 0.7-4.0 wt% CaCl, with water content not exceeding 2 wt% dsmz.de.

Furthermore, this compound is a key component in fluxes designed for recycling magnesium alloy chips. Such fluxes typically consist of anhydrous this compound, magnesium chloride, potassium chloride, magnesium carbonate, and calcium carbonate, with optional additions of sodium chloride and calcium chloride to adjust melting point, viscosity, and surface tension wikipedia.org. The use of these fluxes helps to prevent the oxidation and combustion of magnesium chips during melting, thereby improving the recovery rate of magnesium and enhancing production safety wikipedia.org.

Role of this compound as an Additive in Electroplating, Etching, and Surface Treatments

This compound finds application as an effective additive in various metal processing techniques, including electroplating, etching, and other surface treatments. The magnesium chloride component of this compound is particularly beneficial in these processes, contributing to enhanced quality and finish of metal surfaces wikipedia.org.

In electroplating , this compound serves as a source of magnesium and chloride ions, which are essential for metal coating processes wikipedia.org. Its inclusion in plating solutions leads to several advantages:

Smoother and Uniform Coatings: Magnesium ions promote a more even deposition of metal on substrates, resulting in a smoother and more uniform plating layer wikipedia.org.

Reduced Defects: The presence of magnesium can help minimize defects such as pitting, roughness, or uneven thickness that commonly occur during electroplating wikipedia.org.

Improved Adhesion: Magnesium enhances the adhesion of the plated metal to the surface, leading to a more durable coating wikipedia.org.

For etching and surface treatments , this compound is utilized in processes that involve the removal of oxides and impurities from metal surfaces wikipedia.org. It also assists in general surface treatments like cleaning and polishing, contributing to improved precision in these operations wikipedia.org.

Environmental and Resource Management Research in Carnallite Context

Sustainable Management of Carnallite Mining Byproducts and Tailings

Potash mining, which frequently involves this compound, generates substantial byproducts and tailings. Effective management of these materials is essential to mitigate environmental harm and promote resource efficiency.

Potash mining operations can significantly affect the atmosphere, surface water, groundwater, soil, and vegetation. Potential impacts include changes to the landscape, water contamination, excessive water consumption, and air pollution miningwatch.camdpi.com. Specific environmental concerns encompass soil degradation due to topsoil removal, water scarcity and contamination from extensive water use in cooling, mineral transport, and salt dissolution, and the over-extraction of groundwater encantopotash.com. Salinization of rivers and groundwater from salt release, dust and exhaust emissions, noise, vibration, and landscape deterioration from excavation, spoil piles, and subsidence are also notable issues miningwatch.caencantopotash.com.

To address these impacts, various mitigation strategies are employed:

Water Management: Reducing water consumption, implementing advanced wastewater treatment processes, and developing comprehensive reclamation plans for disturbed areas are crucial encantopotash.com. Some operations utilize industrial water supply systems and reuse treated domestic and industrial effluent to minimize discharge into natural water bodies and reduce natural water intake mdpi.com. Preventing salinization involves minimizing salt discharge through improved wastewater treatment methods encantopotash.com.

Land Management: Prompt rehabilitation of disturbed and visible areas, maintaining buffer zones, planting greenbelts, and constructing barrier fences help improve landscape aesthetics and reduce visual impact miningwatch.ca. Hydraulic backfilling of mine chambers is an effective measure to protect underground mines from flooding, minimize ground subsidence, and reduce the area occupied by potash waste mdpi.commdpi.com.

Air Quality and Energy: Companies are exploring alternative energy sources, such as solar or wind power, to reduce greenhouse gas emissions associated with potash production encantopotash.com.

Waste and Tailings Management: Tailings represent the largest waste stream by volume in mining operations and are often stored as liquid slurry in large dams, posing significant safety and environmental challenges clariant.comactioncanada.caresearchgate.net. Research is focused on revolutionizing tailings management by exploring sustainable solutions, including the re-mining of tailings for mineral recovery actioncanada.ca. Innovative approaches, such as using zeolites, are being investigated to recover residual potassium (K+) from potash byproducts and brines, challenging the traditional perception of these byproducts as mere environmental nuisances zmmcanadamineralscorp.com. Sustainable mine closure plans integrate physical, chemical, social, and ecological stability objectives, specifically addressing the complex materials within tailings storage facilities (TSFs), pits, and waste rock piles barr.com.

Industrial dehydration of this compound (KMgCl₃·6H₂O) is a critical step in potash and magnesium production, but it can lead to the formation and release of highly corrosive hydrogen chloride (HCl) gas rsc.orgub.edunrel.gov. This occurs primarily through hydrolysis reactions where magnesium chloride (MgCl₂) or its hydrates react with water to form magnesium oxychloride (MgOHCl) and HCl gas, particularly at temperatures above 240 °C rsc.org. At higher temperatures (e.g., 533–555 °C), MgOHCl can further decompose to magnesium oxide (MgO) and HCl gas rsc.org. The presence of HCl gas is detrimental to alloy components in processing equipment, and dissolved MgOHCl in molten chlorides is also known to corrode alloys rsc.org.

Research and industrial practices have developed several management strategies:

Hydrolysis Inhibition: Introducing dry HCl gas with a partial pressure exceeding calculated values can inhibit hydrolysis reactions based on Le Chatelier's principle rsc.org.

Controlled Dehydration: Processes like bubbling chlorine (Cl₂) gas through molten dehydrated this compound (DC) are employed for controlled dehydration, as demonstrated by Israel Chemicals Ltd (ICL) in magnesium production rsc.org.

Stepwise Thermal Purification: A stepwise dehydration process involving specific temperature plateaus (e.g., 117 °C, 180 °C, 240 °C, 400 °C, and 600 °C) can effectively remove hydrates and prevent HCl formation rsc.org.

Impurity Removal: Purification of the salt to remove residual water and other impurities before its use is crucial to minimize HCl generation rsc.org.

Particulate Management: MgO particulates, formed from MgOHCl decomposition, can cause wear and clogging in equipment. Effective MgO particle settling and filtration processes (e.g., at 550–600 °C with 10–25 µm pore size filters) are employed to produce molten salt free of large particles, thereby reducing pump damage risks nrel.gov.

Process Optimization: For thermochemical energy storage applications, limiting exposure time at high temperatures (e.g., less than 30 minutes at 150 °C) has been shown to reduce material degradation and HCl release, improving the stability of the material over cycles ub.eduresearchgate.net.

Resource Assessment and Economic Evaluation of this compound Deposits

Accurate assessment of this compound resources is fundamental for strategic planning, economic viability, and ensuring a sustainable supply of potassium and magnesium.

Quantitative assessments of undiscovered mineral resources, including this compound, are conducted by geological surveys globally, such as the U.S. Geological Survey (USGS) usgs.govresearchgate.net. These assessments typically employ a "three-part form" methodology, which involves:

Delineating Permissive Areas: Identifying geological tracts where the formation of specific mineral deposits is plausible usgs.govgeoscienceworld.org.

Estimating Deposit Numbers: Probabilistically estimating the number of undiscovered deposits within each delineated area usgs.govgeoscienceworld.org.

Estimating Resource Amounts: Forecasting the amount of resources contained in these undiscovered deposits by utilizing appropriate ore characteristics and worldwide grade and tonnage models usgs.govgeoscienceworld.org.

This compound has become an increasingly important potash source, especially as high-grade sylvinite ores become depleted 911metallurgist.com. The Elk Point Basin in Canada and the United States, a large Middle Devonian intracratonic evaporite basin, is a globally significant source of potash, containing substantial amounts of both sylvite- and this compound-bearing salts usgs.govusgs.gov. Beyond its potassium content, this compound-rich salt can also represent a significant resource for magnesium chloride (MgCl₂) as a byproduct usgs.gov. The USGS has estimated approximately 120 billion metric tons (Bt) of potassium oxide (K₂O) equivalent as this compound in the Elk Point Basin usgs.govusgs.gov. Quantitative assessments often use Monte Carlo simulations to integrate volume estimates of potash-bearing members with probability distributions for average grade and bulk density usgs.gov. Other regions, such as the Central Asia Salt Basin (CASB), also hold undiscovered potash resources, assessed using similar methodologies like the Adaptive Geometric Estimation (AGE) approach researchgate.net.

Estimating this compound grade and abundance in drill cores is critical for resource evaluation and mine planning. Various methodologies are employed:

Core Examination and Log Analysis: Traditional methods involve direct examination of drill cores and analysis of geophysical well logs. The main minerals identified in potash deposits, including this compound, halite, sylvite, and insoluble materials (such as clays, anhydrite, dolomite, and quartz), are characterized windows.net. Geophysical logs, including gamma-ray, density, photoelectrical, neutron, and sonic logs, are routinely used to estimate this compound content, particularly when chemical assay reports are unavailable windows.netresearchgate.net.

Mathematical Models: Quantitative estimation of mineral fractions (halite, sylvite, this compound, and insolubles) can be achieved by solving linear equations based on the unique logging response values of each mineral researchgate.net.

Hyperspectral Imaging: Hyperspectral short-wave infrared (SWIR) data provides a rapid and non-invasive analytical method for the mineralogical characterization of drill cores mdpi.comresearchgate.net. This compound exhibits distinct spectral absorption features (e.g., at approximately 999, 1076, 1206, 1232, 1763, and 1970 nm), with the intensity of the ~1200 nm feature being particularly useful for mapping its spatial distribution in drill cores researchgate.net. Empirical relationships between this absorption intensity and potassium content, as determined by X-ray fluorescence (XRF) measurements, allow for semi-quantitative mapping of potassium across core surfaces researchgate.net.

Machine Learning Integration: Advanced methodologies involve using machine learning algorithms to combine hyperspectral data with high-resolution mineralogical data, such as those obtained from Scanning Electron Microscopy-based Mineral Liberation Analyser (SEM-MLA). This allows for upscaling quantitative mineralogical data to the entire drill-core scale, providing quasi-quantitative abundance maps mdpi.com.

Sampling and Analysis: Standard procedures for drill core handling and sampling include dry cutting the core lengthwise, bagging one half for submission to an accredited laboratory, and conducting whole rock analysis for key indicators such as %K₂O (for sylvite and/or this compound), %Mg (for this compound), and %insolubles amazonaws.com. It is important to note that undersaturated brine mud during drilling can lead to under-reporting of soluble minerals like potassium due to dissolution highfieldresources.com.au.

Geochemical Storage and Waste Immobilization Research Involving this compound

Geochemical storage and waste immobilization research primarily focuses on the safe, long-term disposal of various waste types, including radioactive waste. Geological repositories are constructed deep underground, typically several hundreds of meters below the surface, within stable host rock formations such as crystalline rock, clay, or salt cnsc-ccsn.gc.cafrontiersin.org. These repositories rely on a multi-barrier system comprising the waste form, container, engineered seals, and the host rock itself to ensure long-term containment and isolation of hazardous materials cnsc-ccsn.gc.ca.

While salt formations are recognized as potential host rocks for geological repositories due to their plasticity, low permeability, and self-sealing properties, direct research specifically involving this compound as a primary geochemical storage medium or an active component in waste immobilization matrices is not extensively documented in the provided search results. However, the context of potash mining, which occurs in salt beds where this compound is present, is relevant. For instance, in situ immobilization of non-high-level wastes has been planned for solution-mined cavities in Germany, which are part of the potash industry context osti.gov. This involves filling cavities with cement-based slurries and simulated waste, implying the use of existing salt formations created by potash extraction.

Immobilization strategies generally aim to convert waste into a stable wasteform through solidification, embedding, or encapsulation, facilitating safe handling, transportation, storage, and disposal mdpi.com. Chemical immobilization involves binding radionuclides at an atomic or molecular level, while physical encapsulation isolates waste constituents within a durable matrix like cement, glass, or ceramic mdpi.com. Research in this field is ongoing, particularly for high-level radioactive waste, focusing on the long-term performance and evolution of these barrier materials within the geological setting cnsc-ccsn.gc.cafrontiersin.org.

Development of Thermodynamic Databases for Nuclear Waste Geochemical Storage Systems Incorporating this compound

The safe and long-term geological disposal of radioactive waste necessitates a comprehensive understanding of the geochemical processes that govern radionuclide mobility within repository environments. Accurate chemical thermodynamic databases are crucial tools for predicting the long-term behavior of nuclear waste in such systems, particularly when considering host rocks like salt formations that often contain minerals such as this compound. These databases serve as the foundation for geochemical and reactive transport calculations, which are integral to robust safety assessments. fishersci.co.ukalfa-chemistry.comereztech.comnih.gov

Research in this area focuses on developing and refining thermodynamic models that can accurately describe the complex interactions between nuclear waste, the surrounding host rock, and various brine solutions over extended periods. The Pitzer ion interaction approach is widely employed for modeling the thermodynamic properties of aqueous electrolyte solutions, including those relevant to systems containing this compound and other salt minerals. fishersci.co.uknih.gov

Detailed Research Findings and Data Tables

Studies have involved the thermodynamic simulation of multi-component this compound-type systems to understand their behavior under repository conditions. For instance, investigations have explored systems such as rubidium chloride (RbCl), cesium chloride (CsCl), magnesium chloride (MgCl₂), and water (H₂O), as well as variations incorporating potassium chloride (KCl), rubidium bromide (RbBr), and magnesium bromide (MgBr₂) at temperatures like 25°C. fishersci.co.uk The prediction of solution properties and solid-liquid equilibrium in cesium (Cs) binary and mixed systems is of particular importance, as cesium is a significant radionuclide in nuclear waste. fishersci.co.ukalfa-chemistry.com

A critical aspect of these studies is the evaluation of the deliquescence behavior of salt mixtures, which can significantly influence the chemical environment of waste packages. Deliquescence refers to the process where a solid absorbs moisture from the atmosphere to form a solution. Lower deliquescence points can lead to earlier and potentially hotter initiation of aqueous corrosion of waste packages. wikipedia.org

For this compound (KMgCl₃·6H₂O), the mutual deliquescence relative humidity (MDRH) has been reported at different temperatures:

CompoundTemperature (°C)Mutual Deliquescence Relative Humidity (MDRH) (%)Citation
This compound2559
This compound9048

Furthermore, research indicates that ternary mixtures can exhibit even lower deliquescence points. For example, a mixture saturated with halite (NaCl), this compound (KMgCl₃·6H₂O), and bischofite (MgCl₂·6H₂O) has a calculated lowest mutual deliquescence relative humidity of 24.2%. wikipedia.org

The development of these thermodynamic databases also addresses the need for comprehensive data on dilution and dissolution enthalpies for various ternary systems. Calorimetry methods are utilized to investigate missing data for systems such as cesium chloride (CsCl)-magnesium chloride (MgCl₂)-water (H₂O), with the aim of incorporating these findings into thermodynamic databases for accurate calculations. fishersci.no

Model calculations are also performed to determine thermodynamic solubility products (ln K°sp) and Deliquescence Relative Humidity (DRH) for various cesium solid phases that crystallize from saturated binary solutions at 25°C. These data are vital for predicting the long-term behavior of radionuclides in contact with brines. An example of such calculated values is presented in the following table:

Cesium Solid Phase (from saturated binary solutions)Temperature (°C)ln K°sp (Model Calculated)Deliquescence Relative Humidity (DRH) (%) (Model Calculated)Citation
CsF25(Data not explicitly provided in snippets for ln K°sp, DRH)(Data not explicitly provided in snippets for ln K°sp, DRH) alfa-chemistry.com
CsOH25(Data not explicitly provided in snippets for ln K°sp, DRH)(Data not explicitly provided in snippets for ln K°sp, DRH) alfa-chemistry.com
Cs₂SO₄25(Data not explicitly provided in snippets for ln K°sp, DRH)(Data not explicitly provided in snippets for ln K°sp, DRH) alfa-chemistry.com
Ba(NO₃)₂25(Data not explicitly provided in snippets for ln K°sp, DRH)(Data not explicitly provided in snippets for ln K°sp, DRH) alfa-chemistry.com
Ca(NO₃)₂·3H₂O25(Data not explicitly provided in snippets for ln K°sp, DRH)(Data not explicitly provided in snippets for ln K°sp, DRH) alfa-chemistry.com

A significant challenge in this field is that some existing thermodynamic databases are concentration-restricted and may not encompass all minerals that precipitate from saturated and supersaturated binary and mixed systems. nih.gov Therefore, ongoing research aims to develop concentration-independent thermodynamic models capable of predicting equilibrium involving mineral, gas, and aqueous phases across a broad range of solution compositions and temperatures. alfa-chemistry.comnih.gov The reliability of predictions concerning the interaction between used nuclear fuel waste and its surroundings heavily relies on the quality and completeness of these thermodynamic databases. nih.gov International efforts, such as those by the Nuclear Energy Agency (NEA) Thermochemical Database (TDB) Project, emphasize maintaining high scientific standards for data collection, interpretation, and critical review to ensure a robust scientific basis for nuclear waste management safety cases. thegoodscentscompany.com

Future Research Directions and Interdisciplinary Approaches

Integration of Multi-Scale Modeling and Experimental Techniques in Carnallite Studies

The comprehensive understanding of this compound's behavior, from its atomic structure to large-scale industrial processes, necessitates the integration of multi-scale modeling with advanced experimental techniques. Multi-scale modeling bridges disparate time and length scales, from electronic and atomic interactions to macroscopic phenomena like heat and mass transport, offering profound insights into material functioning that are often inaccessible through experimental data alone mpg.demanchester.ac.uk.

In the context of this compound, multi-scale modeling approaches are being developed to predict its solubility and crystallization behavior in complex brine solutions. For instance, the Pitzer model, which accounts for ion-ion interactions in high-salinity systems, can be applied to simulate this compound dissolution kinetics researchgate.net. Validation of such thermodynamic models often relies on experimental data obtained from techniques like in-situ Raman spectroscopy, which can monitor ion speciation during dissolution processes . Computational methods, including Density Functional Theory (DFT), complement these studies by predicting solubility under varying pressures and temperatures, providing a robust framework for understanding this compound's phase transitions and stability .

Beyond chemical processes, multi-scale modeling is crucial for understanding the geomechanical behavior of this compound-bearing formations, particularly in applications like subsurface energy storage in salt caverns. Simulations can account for complex cavern geometries and material heterogeneity, including the distinct elastic and creep properties of this compound, to ensure long-term stability and serviceability under cyclic loading nih.gov.

Experimental techniques form the bedrock for validating and informing these models. Key characterization methods for this compound include X-ray diffraction (XRD) for crystallographic analysis, scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) for elemental composition and morphology, and thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study dehydration and thermal stability uantof.cludl.catub.eduresearchgate.netresearchgate.netscielo.org.bo. Atomic absorption spectrometry and volumetric titration are employed for precise chemical composition determination, including the quantification of potassium, magnesium, and chloride ions udl.catub.edu. The synergistic application of these experimental and modeling tools provides a holistic understanding of this compound's properties and behavior across various scales.

Development of Novel Analytical Tools for In-Situ this compound Characterization

The ability to characterize this compound in-situ—whether in geological formations, industrial processes, or environmental settings—is paramount for real-time monitoring, process optimization, and fundamental research. Traditional laboratory analyses often involve sample preparation that can alter the mineral's state, especially given this compound's deliquescent nature . Therefore, the development of novel analytical tools that allow for non-destructive, in-place measurements is a significant research direction.

Raman spectroscopy has emerged as a powerful tool for in-situ mineralogical investigations. It can rapidly identify this compound and monitor its structural changes, even under varying environmental conditions such as temperature and CO₂ atmosphere usra.edu. Its potential for in-situ operation on planetary surfaces highlights its robustness for challenging environments usra.edu. Reflectance spectroscopy is another effective non-destructive technique, capable of distinguishing this compound from gangue minerals like halite, thereby reducing the need for time-consuming dissolution methods researchgate.net. Hyperspectral imagery, building on reflectance spectroscopy, allows for detailed mapping of this compound's spatial distribution and semi-quantitative estimation of potassium content in drill cores, providing valuable insights for resource assessment researchgate.net.

Micro-computed tomography (MCT) offers a non-destructive approach to investigate the internal structure of this compound crystals, revealing the composition and distribution of impurities, which are often concentrated on crystal surfaces researchgate.net. This provides crucial information for understanding crystallization processes and improving purification strategies. Furthermore, advancements in techniques like Secondary-Ion Mass Spectroscopy (SIMS) and laser-assisted analyses are enabling in-situ isotopic composition measurements of minerals with high spatial resolution, offering insights into the origin and formation conditions of this compound deposits arizona.edu.

For industrial applications, novel analytical methods are being developed for the chemical monitoring of this compound, particularly when it is considered as a heat transfer fluid in solar thermal plants. This includes methods to accurately determine components like magnesium oxide (MgO) and magnesium oxychloride (MgOHCl) in chloride molten salts, which is critical for addressing corrosive properties at high operating temperatures acs.org. The continuous innovation in these analytical tools will significantly enhance the precision and efficiency of this compound characterization, both in research and industrial settings.

Addressing Challenges in Sustainable this compound Resource Utilization and Processing

The sustainable utilization and processing of this compound resources are critical due to the environmental impacts associated with conventional mining and processing methods. Key challenges include water and soil pollution, energy consumption, and greenhouse gas emissions infinitymarketresearch.com. Future research is heavily focused on developing environmentally friendly and economically viable solutions.

A central theme in sustainable this compound utilization is the adoption of circular economy principles, which aim to minimize waste and maximize resource efficiency pmarketresearch.comresearchgate.netmdpi.com. This involves repurposing waste products from this compound processing. For example, waste brines from this compound extraction can be converted into valuable fertilizers, contributing to a circular economy model . Notably, this compound-derived solid waste, rich in potassium and magnesium, has been successfully characterized and utilized in the manufacture of granulated NPK fertilizers. This approach not only valorizes industrial waste but also significantly reduces averted greenhouse gas emissions compared to traditional potash rock mining, with estimates suggesting avoidance of up to 5000 tons of CO₂ per year for every 100,000 tons per year of NPK 10-20-20 fertilizer produced nsf.gov.

Innovative extraction and processing techniques are being developed to reduce environmental footprints. Closed-loop systems, which recycle water used in this compound processing, are gaining traction to minimize water consumption and waste discharge pmarketresearch.com. Solution mining, a method where this compound is selectively dissolved underground and pumped to the surface, offers a more environmentally friendly alternative to conventional mining. This technique separates valuable potassium chloride (KCl) and magnesium chloride (MgCl₂) from non-valuable materials underground, avoiding the formation of large residue heaps and increasing operational safety deusa.dek-utec.de.

Despite these advancements, challenges persist. The co-precipitation of this compound with halite (sodium chloride, NaCl) during evaporation is a major obstacle to efficient extraction, often requiring energy-intensive purification steps like ion-exchange or fractional crystallization for potassium chloride (KCl) purification wazokucrowd.com. Research is exploring methods to modify crystal sizes directly in evaporation ponds to facilitate easier separation, aiming to increase this compound crystal size while reducing halite crystal size wazokucrowd.com. The "crystallization-flotation" process, widely used for industrial KCl production, faces issues due to the aggregation of KCl and NaCl particles during decomposition-crystallization, leading to inefficient separation researchgate.net. Ongoing research focuses on developing novel collectors and optimizing flotation parameters to improve the selectivity and efficiency of these separation processes hilarispublisher.com911metallurgist.comresearchgate.net.

Furthermore, the depletion of high-quality sylvinite ores emphasizes the need to utilize lower-grade this compound ores, which often contain insoluble slimes that complicate processing nsf.gov911metallurgist.com. Future research will continue to address these technical hurdles, alongside the broader goals of maximizing resource recovery from salt lakes, including other valuable elements like lithium and boron, to ensure the long-term sustainability of mineral resource development researchgate.net.

Q & A

Q. What metadata standards are critical for sharing this compound-related datasets to ensure reproducibility in geochemical studies?

  • Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Essential metadata includes:
  • Sample provenance (GPS coordinates, stratigraphic depth).
  • Analytical conditions (instrument model, calibration curves, detection limits).
  • Thermodynamic parameters (temperature, pressure, ionic strength).
  • Raw data files (e.g., .raw for XRD, .spe for ICP-OES) in repositories like Zenodo or EarthChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.